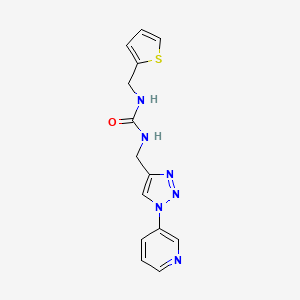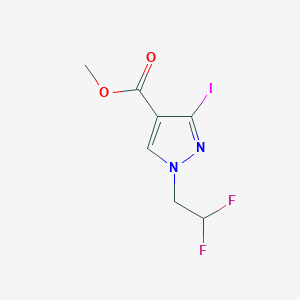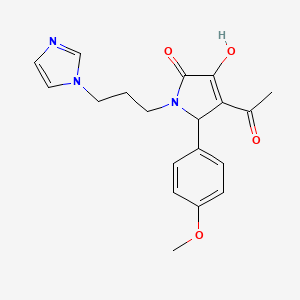![molecular formula C21H20N8O4S B2838199 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 920163-75-3](/img/structure/B2838199.png)
7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of various derivatives of triazolo[1,5-a]pyrimidine and related compounds. For instance, Kolosov et al. (2015) investigated the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives, highlighting the importance of these compounds due to their biological properties. The study detailed the synthesis process and chemical reactions involved, providing foundational knowledge for further exploration of these compounds in various applications (Kolosov et al., 2015).
Potential Biological Activities
The structural analogs of the compound have been investigated for their potential biological activities, including their roles as enzyme inhibitors, receptor antagonists, and antibacterial agents.
Enzyme Inhibition and Receptor Antagonism : Squarcialupi et al. (2017) synthesized new derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, exploring their affinity and selectivity towards human adenosine A1 and A2A receptors. This research demonstrates the potential of these compounds in modulating receptor activity, which could be relevant for developing new therapeutic agents (Squarcialupi et al., 2017).
Antibacterial and Antifungal Activities : The antimicrobial potential of triazolo[1,5-a]pyrimidine derivatives was also explored. A study by Lahmidi et al. (2019) on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative containing the triazolo[1,5-a]pyrimidine ring showed activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).
Antimicrobial and Antifungal Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, assessing their antimicrobial activities. This research contributes to understanding the broader spectrum of biological activities that compounds with triazole and pyrimidine cores can exhibit, including potential applications in addressing microbial resistance (Bektaş et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antitumor activities . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
Similar compounds have been found to demonstrate potent cytotoxicity and inhibitory activity against certain proteins . This suggests that the compound could interact with its targets, possibly leading to inhibition of these proteins and subsequent cell death.
Biochemical Pathways
Based on the antitumor activities of similar compounds, it’s possible that this compound could affect pathways related to cell proliferation and survival .
Propriétés
IUPAC Name |
7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4S/c1-15-7-8-17(29(30)31)13-18(15)34(32,33)27-11-9-26(10-12-27)20-19-21(23-14-22-20)28(25-24-19)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWVUEXBAWALBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[2-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2838117.png)
![Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2838118.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2838119.png)

![Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2838121.png)
![7-Methoxy-2-methyl-1-oxobenzo[b][1,6]naphthyridine-4-carbaldehyde](/img/structure/B2838123.png)

![benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate](/img/structure/B2838128.png)

![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B2838133.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide](/img/structure/B2838137.png)
